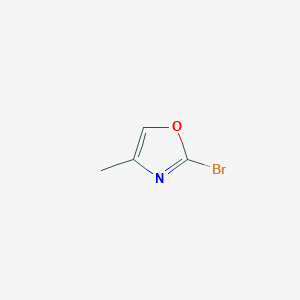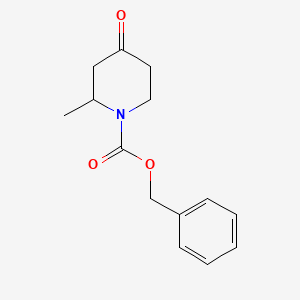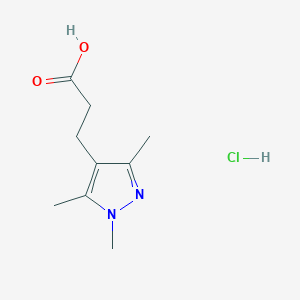
2-(1,3-チアゾール-2-イルオキシ)安息香酸
概要
説明
3-(1,3-Thiazol-2-yloxy)benzoic acid: is an organic compound with the molecular formula C10H7NO3S and a molecular weight of 221.23 g/mol . This compound features a benzoic acid moiety linked to a thiazole ring through an oxygen atom, forming a unique structure that imparts specific chemical and biological properties .
科学的研究の応用
3-(1,3-Thiazol-2-yloxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
Target of Action
Thiazole derivatives, which include 3-(1,3-thiazol-2-yloxy)benzoic acid, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various cellular processes .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction of 3-(1,3-Thiazol-2-yloxy)benzoic acid with its targets would depend on the chemical structure of the compound and the nature of the target .
Biochemical Pathways
Given the broad range of biological activities exhibited by thiazole derivatives, it can be inferred that 3-(1,3-thiazol-2-yloxy)benzoic acid may affect multiple pathways . These could include pathways involved in inflammation, pain perception, microbial growth, and cancer progression, among others .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and permeability, as well as the presence of transporters and metabolic enzymes .
Result of Action
These could include changes in enzyme activity, alterations in signal transduction, modulation of gene expression, and effects on cell growth and survival .
Action Environment
The action, efficacy, and stability of 3-(1,3-Thiazol-2-yloxy)benzoic acid could be influenced by various environmental factors . These could include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is acting . For example, the compound’s stability could be affected by exposure to light, heat, or certain chemicals .
生化学分析
Biochemical Properties
3-(1,3-Thiazol-2-yloxy)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin and leptin signaling pathways . By inhibiting PTP1B, 3-(1,3-Thiazol-2-yloxy)benzoic acid can modulate these pathways, potentially offering therapeutic benefits for conditions such as diabetes and obesity . Additionally, this compound has shown interactions with other proteins involved in cellular signaling and metabolic processes .
Cellular Effects
3-(1,3-Thiazol-2-yloxy)benzoic acid exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PTP1B by 3-(1,3-Thiazol-2-yloxy)benzoic acid can enhance insulin sensitivity and glucose uptake in cells, which is beneficial for managing diabetes . Moreover, this compound has been observed to affect the expression of genes involved in metabolic pathways, further influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-(1,3-Thiazol-2-yloxy)benzoic acid involves its binding interactions with specific biomolecules. The compound binds to the active site of PTP1B, inhibiting its enzymatic activity . This inhibition leads to the activation of insulin and leptin signaling pathways, resulting in improved glucose homeostasis and reduced insulin resistance . Additionally, 3-(1,3-Thiazol-2-yloxy)benzoic acid may interact with other enzymes and proteins, modulating their activity and influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1,3-Thiazol-2-yloxy)benzoic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-(1,3-Thiazol-2-yloxy)benzoic acid remains stable under standard laboratory conditions, maintaining its activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, may lead to its degradation, potentially reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated sustained effects on cellular function, particularly in the context of metabolic regulation .
Dosage Effects in Animal Models
The effects of 3-(1,3-Thiazol-2-yloxy)benzoic acid vary with different dosages in animal models. At lower doses, the compound has been shown to improve insulin sensitivity and glucose tolerance without causing significant adverse effects . At higher doses, potential toxic effects may arise, including hepatotoxicity and gastrointestinal disturbances . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
3-(1,3-Thiazol-2-yloxy)benzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glucose and lipid metabolism . By inhibiting PTP1B, the compound enhances insulin signaling, promoting glucose uptake and utilization in cells . Additionally, 3-(1,3-Thiazol-2-yloxy)benzoic acid may influence lipid metabolism by modulating the activity of enzymes involved in fatty acid synthesis and oxidation . These effects contribute to its potential as a therapeutic agent for metabolic disorders .
Transport and Distribution
The transport and distribution of 3-(1,3-Thiazol-2-yloxy)benzoic acid within cells and tissues are critical for its biological activity. The compound is likely transported across cell membranes via specific transporters or passive diffusion . Once inside the cells, it may bind to intracellular proteins or accumulate in specific cellular compartments . The distribution of 3-(1,3-Thiazol-2-yloxy)benzoic acid within tissues can influence its overall efficacy and therapeutic potential .
Subcellular Localization
The subcellular localization of 3-(1,3-Thiazol-2-yloxy)benzoic acid plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular proteins and other biomolecules . The subcellular localization of 3-(1,3-Thiazol-2-yloxy)benzoic acid can influence its ability to modulate specific cellular processes and pathways .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Thiazol-2-yloxy)benzoic acid typically involves the condensation of 2-aminobenzenethiol with aromatic acid chloride compounds at room temperature . This reaction is facilitated by the presence of a catalyst, such as 1-butylimidazole tetrafluoroborate ionic liquid . The reaction conditions are mild, making it an efficient method for producing this compound.
Industrial Production Methods: Industrial production of 3-(1,3-Thiazol-2-yloxy)benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 3-(1,3-Thiazol-2-yloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoic acid moiety and the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted benzoic acids and thiazole derivatives.
類似化合物との比較
- 2-(1,3-Thiazol-2-yloxy)benzoic acid
- 4-(1,3-Thiazol-2-yloxy)benzoic acid
- 3-(1,3-Thiazol-2-ylthio)benzoic acid
Uniqueness: 3-(1,3-Thiazol-2-yloxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs . Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields .
特性
IUPAC Name |
3-(1,3-thiazol-2-yloxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-9(13)7-2-1-3-8(6-7)14-10-11-4-5-15-10/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQUPWHFFILBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247625-79-1 | |
| Record name | 3-(1,3-thiazol-2-yloxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide](/img/structure/B1373552.png)

![7-Azaspiro[3.5]nonane-6,8-dione](/img/structure/B1373556.png)

![Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1373562.png)

![8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1373564.png)
![4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1373567.png)

![[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1373569.png)

